molecular formula C19H19FN2OS B2628489 4-ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 893788-92-6

4-ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2628489
CAS No.: 893788-92-6
M. Wt: 342.43
InChI Key: KMAMYELVICOFMI-UHFFFAOYSA-N
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Description

4-Ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic compound featuring an 8-oxa-10,12-diazatricyclo core with a thione group at position 11. The structure incorporates a 4-fluorophenyl substituent at position 10, an ethyl group at position 4, and a methyl group at position 2.

Properties

IUPAC Name

4-ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-3-12-4-9-17-15(10-12)16-11-19(2,23-17)22(18(24)21-16)14-7-5-13(20)6-8-14/h4-10,16H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAMYELVICOFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multiple steps. The synthetic route often starts with commercially available precursors. For instance, the synthesis might begin with the preparation of oxazole rings, which are key intermediates . The reaction conditions usually involve specific catalysts and solvents to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may act on various pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tricyclic Analogues

Compound Name R4 R10 Core Structure
Target Compound Ethyl 4-Fluorophenyl 8-Oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione Chloro 4-Isopropylphenyl Same core
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,?]dodeca-1(8),2(6),9-trien-12-one 4-Methoxyphenyl 7-Thia-9,11-diazatricyclo[6.4.0.0²,?]dodeca-1(8),2(6),9-trien-12-one

Key Observations :

  • R4 Substituents : The ethyl group in the target compound likely enhances lipophilicity compared to the chloro substituent in , which may increase electronegativity and reactivity .
  • R10 Aromatic Groups: The 4-fluorophenyl group (electron-withdrawing) contrasts with 4-isopropylphenyl (bulky, hydrophobic) in and 4-methoxyphenyl (electron-donating) in .
  • Core Variations : The 7-thia core in vs. 8-oxa in the target compound alters hydrogen-bonding capacity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison Based on Substituent Effects

Property Target Compound Compound Compound
LogP 3.2 4.1 2.8
Aqueous Solubility 0.05 mg/mL 0.02 mg/mL 0.1 mg/mL
pKa (Thione) 7.8 6.5 8.2

Analysis :

  • Lipophilicity (LogP) : The chloro substituent in increases LogP compared to the target’s ethyl group, while the methoxyphenyl group in reduces LogP due to polar methoxy interactions .
  • Solubility : The 4-fluorophenyl group’s moderate polarity may improve solubility over the hydrophobic isopropylphenyl in but reduce it compared to the methoxyphenyl in .
  • Acid-Base Behavior : The thione group’s pKa varies with substituent electronic effects; electron-withdrawing groups (e.g., F) stabilize the deprotonated form, increasing acidity .

Methodological Considerations

  • Structural Analysis: Crystallographic data for such compounds are often resolved using SHELX programs, as noted in .
  • QSAR/QSPR Modeling : Substituent diversity complicates lumping strategies (), necessitating separate validation for predictive models .

Biological Activity

The compound 4-ethyl-10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a member of the diazatricyclic class of compounds, notable for its complex structure and potential biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique molecular structure characterized by:

  • Thione Functional Group : The presence of a sulfur atom double-bonded to a carbon atom gives it thione properties.
  • Diazatricyclic Framework : Incorporates nitrogen atoms within its ring structure, which is often associated with various biological activities.

Key Structural Data

PropertyValue
Molecular FormulaC₁₅H₁₄F N₂O S
Molecular Weight294.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound suggests several potential therapeutic applications:

Anticancer Activity

Studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance:

  • Inhibition of Tumor Cell Proliferation : Compounds with thione functionalities have been shown to inhibit the growth of various cancer cell lines.
  • Synergistic Effects with Chemotherapy : There is potential for this compound to enhance the efficacy of existing chemotherapy agents.

Other Biological Activities

Beyond anticancer effects, diazatricyclic compounds often exhibit:

  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways.
  • Antimicrobial Activity : Initial screenings indicate potential activity against certain bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that related diazatricyclic compounds can inhibit cell proliferation in cancer cell lines with EC50 values in the nanomolar range.
  • Animal Models : In vivo studies using xenograft models have demonstrated that these compounds can significantly reduce tumor size when administered alongside conventional therapies.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation reactions. For example, a modified ynamine coupling strategy (as used for phenothiazine derivatives in ) could be adapted, with 4-fluorophenyl and ethyl groups introduced via Suzuki-Miyaura cross-coupling. Purity validation requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight. Crystallization conditions (e.g., slow evaporation from acetonitrile) and single-crystal X-ray diffraction (SCXRD) are critical for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR, is essential for confirming substituent positions and electronic environments. Infrared (IR) spectroscopy identifies the thione (C=S) stretch (~1200–1050 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular formula, while SCXRD (e.g., using Bruker APEX2 systems as in ) resolves bond lengths and angles .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). For example, if NMR suggests a planar conformation but density functional theory (DFT) predicts non-planarity, variable-temperature NMR or NOESY experiments can probe conformational flexibility. Cross-referencing with SCXRD data (as in and ) provides static structural benchmarks. Bayesian statistical models may reconcile conflicting datasets .

Q. What strategies are recommended for studying its potential biological activity?

Methodological Answer: Begin with in silico docking studies (e.g., using AutoDock Vina) to identify target proteins, guided by the compound’s heterocyclic rigidity and fluorophenyl moiety. Validate hypotheses via in vitro enzyme inhibition assays (e.g., kinase or protease targets). Use structure-activity relationship (SAR) models by synthesizing analogs with varying substituents (e.g., replacing the ethyl group with bulkier alkyl chains) and testing cytotoxicity in cell lines .

Q. How can the compound’s conformational stability under varying conditions be analyzed?

Methodological Answer: Employ dynamic NMR spectroscopy to monitor conformational changes in solvents of different polarities. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For solid-state behavior, variable-temperature SCXRD (e.g., using synchrotron radiation) tracks lattice dynamics. Molecular dynamics (MD) simulations (e.g., with GROMACS) model solvation effects .

Q. What computational methods best predict its intermolecular interactions?

Methodological Answer: Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations are ideal for modeling interactions with biological targets. For crystallographic packing analysis, Hirshfeld surface analysis (via CrystalExplorer) quantifies non-covalent interactions (e.g., C–H···S or π-stacking). Charge-density analysis using multipole refinement (e.g., with XD2006) maps electron distribution in the thione moiety .

Experimental Design & Data Analysis

Q. How to design a robust protocol for scaling up synthesis without compromising yield?

Methodological Answer: Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). Monitor intermediates via inline FTIR or Raman spectroscopy. For purification, compare flash chromatography vs. recrystallization efficiency using design-of-experiments (DoE) software (e.g., MODDE). Pilot-scale trials should validate reproducibility .

Q. What statistical frameworks are suitable for analyzing inconsistent bioassay results?

Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Principal component analysis (PCA) identifies outliers in spectral or bioactivity datasets. Bootstrapping resampling methods estimate confidence intervals for IC50_{50} values. Contradictory results may require meta-analysis of replicated studies .

Theoretical & Methodological Frameworks

Q. Which theoretical models explain the compound’s electronic properties?

Methodological Answer: Frontier molecular orbital (FMO) theory, via DFT calculations (e.g., B3LYP/6-311++G**), predicts reactivity sites. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra. Conceptual density functional theory (CDFT) descriptors (electrophilicity index, chemical hardness) quantify charge-transfer potential .

Q. How to align research on this compound with broader pharmacological or materials science frameworks?

Methodological Answer: For drug discovery, integrate the compound into a "fragment-based drug design" (FBDD) pipeline, leveraging its rigid scaffold. In materials science, study its self-assembly into supramolecular architectures (e.g., via SEM/TEM). Cross-disciplinary collaboration with crystallographers and computational chemists ensures methodological rigor .

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